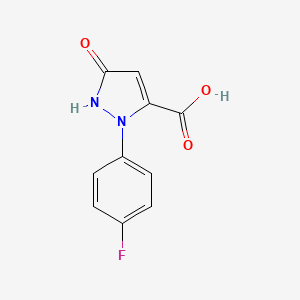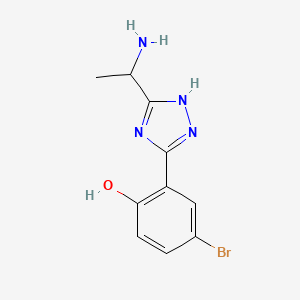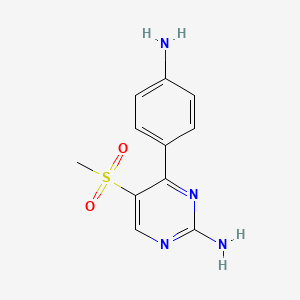
1-(4-Fluorophenyl)-3-hydroxy-1H-pyrazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorophenyl)-3-hydroxy-1H-pyrazole-5-carboxylic acid is an organic compound that features a pyrazole ring substituted with a fluorophenyl group, a hydroxyl group, and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-3-hydroxy-1H-pyrazole-5-carboxylic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the fluorophenyl group: This step involves the use of a fluorinated benzene derivative, such as 4-fluorobenzaldehyde, which can be reacted with the pyrazole intermediate through a condensation reaction.
Hydroxylation and carboxylation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Fluorophenyl)-3-hydroxy-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted pyrazole derivatives.
Applications De Recherche Scientifique
1-(4-Fluorophenyl)-3-hydroxy-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used to study the interactions of pyrazole derivatives with biological targets, such as enzymes or receptors.
Mécanisme D'action
The mechanism of action of 1-(4-Fluorophenyl)-3-hydroxy-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The presence of the fluorophenyl group can enhance binding affinity and selectivity, while the hydroxyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions.
Comparaison Avec Des Composés Similaires
1-(4-Fluorophenyl)-3-hydroxy-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds, such as:
1-Phenyl-3-hydroxy-1H-pyrazole-5-carboxylic acid: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
1-(4-Chlorophenyl)-3-hydroxy-1H-pyrazole-5-carboxylic acid: Contains a chlorine atom instead of fluorine, which can affect its electronic properties and reactivity.
1-(4-Methylphenyl)-3-hydroxy-1H-pyrazole-5-carboxylic acid: Contains a methyl group instead of fluorine, which can influence its steric and electronic properties.
The uniqueness of this compound lies in the presence of the fluorophenyl group, which can enhance its chemical stability, reactivity, and biological activity compared to its non-fluorinated analogs.
Propriétés
Formule moléculaire |
C10H7FN2O3 |
|---|---|
Poids moléculaire |
222.17 g/mol |
Nom IUPAC |
2-(4-fluorophenyl)-5-oxo-1H-pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C10H7FN2O3/c11-6-1-3-7(4-2-6)13-8(10(15)16)5-9(14)12-13/h1-5H,(H,12,14)(H,15,16) |
Clé InChI |
ZLBXYVVHIYQZAJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N2C(=CC(=O)N2)C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Phenyl-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione](/img/structure/B11782732.png)



![2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B11782750.png)








